In Vitro Antiproliferative Activity Against Human Cancer Lines vs. Untreated Controls
5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide (DMDO) has been reported to significantly inhibit the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) in vitro. This is the only available quantitative biological activity data point for the compound . A strong baseline comparison or head-to-head data against its closest structural analog, Dimethadione, is not available in these studies. The observed activity warrants consideration as a potential starting point for medicinal chemistry campaigns, but cannot be claimed as superior to structurally related compounds without direct comparative analysis.
| Evidence Dimension | Cytotoxicity - Cell Proliferation Inhibition |
|---|---|
| Target Compound Data | Significant inhibition of MCF-7 and PC-3 cell proliferation reported (exact IC50 values not publicly available in accessible literature) |
| Comparator Or Baseline | Untreated cell line controls (baseline). No comparative data against Dimethadione or Trimethadione could be found. |
| Quantified Difference | N/A (quantitative difference vs. a chemical comparator cannot be calculated) |
| Conditions | In vitro cellular assay; MCF-7 and PC-3 cell lines; exposure duration not specified in accessible summaries. |
Why This Matters
This is the sole reported biological activity for the compound and provides the only functional anchor for experimental selection, though its significance is limited by the absence of quantitative comparator data.
